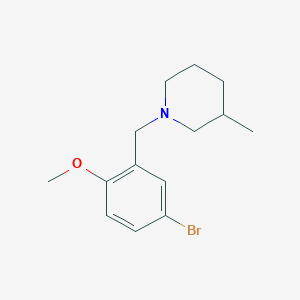
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that has been shown to have potential therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is not fully understood. However, it has been suggested that it acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has also been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizures. It has also been shown to increase the levels of dopamine and serotonin, which can lead to an improvement in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine in lab experiments is its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, which can be useful in the treatment of various diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine in scientific research. One direction is the development of new derivatives with improved solubility and potency. Another direction is the study of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and its effects on the brain and body.
Conclusion:
In conclusion, 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, and has potential use in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product as a white solid with a high yield.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine has been extensively used in scientific research for its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-4-3-7-16(9-11)10-12-8-13(15)5-6-14(12)17-2/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIZIUAIKPHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)


![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)

![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)